Tuftsin Diacetat

Übersicht

Beschreibung

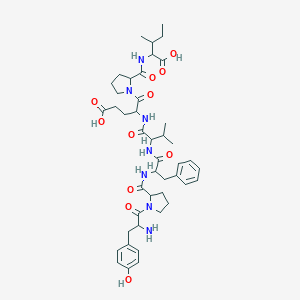

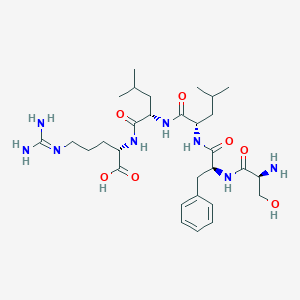

Tuftsin is a tetrapeptide, Thr-Lys-Pro-Arg, which resides in the Fc-domain of the heavy chain of immunoglobulin G. Tuftsin possesses a broad spectrum of activities related primarily to the immune system function and exerts on phagocytic cells, notably on macrophages .

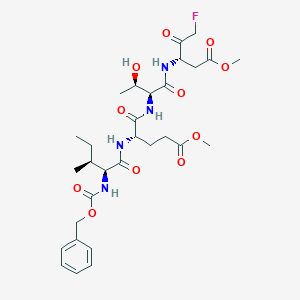

Synthesis Analysis

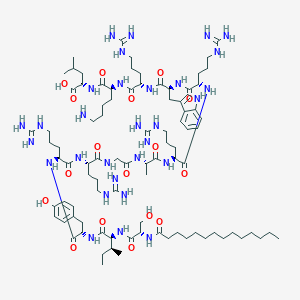

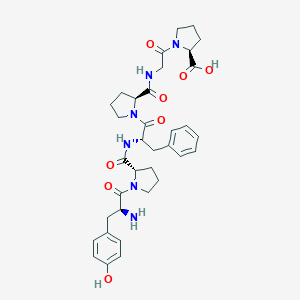

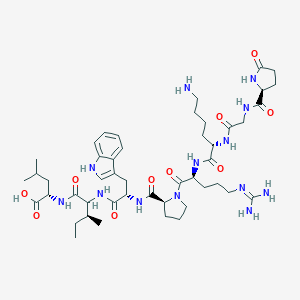

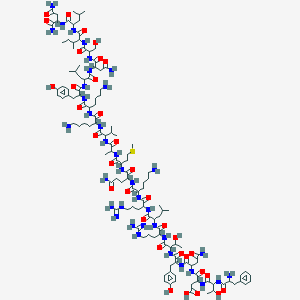

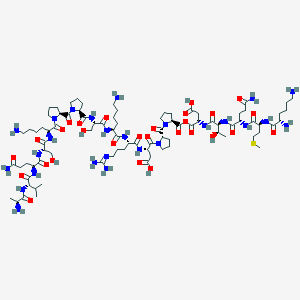

Tuftsin-based constructs have been developed for anticancer bioconjugates based on chemotactic drug targeting (CDT). These constructs are composed of methotrexate (Mtx) attached to a tuftsin-like peptide carrier through an enzyme-labile pentapeptide spacer (GFLGC) and several copies of a chemotactic targeting moiety (H-TKPR, For-TKPR, H-TKPKG, and Ac-TKPKG). Carriers with targeting moieties in the branches were prepared by solid-phase synthesis using mixed Boc and Fmoc strategies .

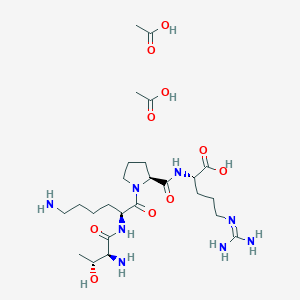

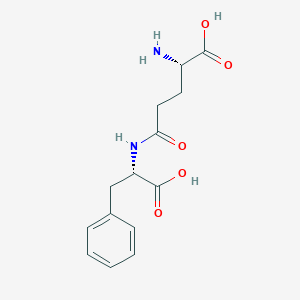

Molecular Structure Analysis

The molecular structure of Tuftsin Diacetate is represented by the formula C25H48N8O10 .

Chemical Reactions Analysis

Tuftsin has been found to interact with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antivirene Anwendungen

Jüngste Studien haben gezeigt, dass Tuftsin Diacetat eine Rolle bei der Bekämpfung von SARS-CoV-2-Infektionen spielen könnte. Es zielt auf den NRP1-Rezeptor ab, der den Eintritt des Virus in die Zellen erleichtert, und hat gezeigt, dass es auch ACE2 angreift und immunbezogene Funktionen ausübt .

Immunmodulation bei Autoimmunerkrankungen

Es wurde beobachtet, dass this compound den klinischen Verlauf der experimentellen Autoimmunenzephalomyelitis (EAE), eines Tiermodells für Multiple Sklerose (MS), verbessert. Seine Verabreichung korreliert mit der Hochregulierung von immunsuppressiven T-Helfer-2-Zellen (Th2)-Zytokinen, was auf eine potenzielle entzündungshemmende Wirkung hindeutet .

Gezielte Wirkstoffabgabe

Tuftsin-tragende Liposomen wurden für die gezielte Wirkstoffabgabe verwendet, wodurch die Wirksamkeit von antimikrobiellen Medikamenten gegen verschiedene Infektionskrankheiten wie Tuberkulose, Leishmaniose, Malaria, Candidiasis und mehr erhöht wurde. Dieser gezielte Ansatz könnte auch Auswirkungen auf die Tumorbehandlung haben .

Wirkmechanismus

Target of Action

Tuftsin Diacetate primarily targets macrophages and microglial cells . It is a tetrapeptide activator of these cells, which play a crucial role in the immune system. Additionally, it has been found to target ACE2 and NRP1 , which are significant in the context of SARS-CoV-2 infection .

Mode of Action

Tuftsin Diacetate interacts with its targets, leading to their activation. This activation results in a shift towards an anti-inflammatory phenotype . The compound also influences T cell phenotypes, promoting a shift towards immunoprotection . Specifically, it triggers the downregulation of pro-inflammatory Th1 responses and the upregulation of Th2-specific responses. It also promotes the expansion of immunosuppressive regulatory T cells (Tregs) .

Biochemical Pathways

Tuftsin Diacetate affects several biochemical pathways. It has been found to interact with ACE2 and NRP1 in the COVID-19 pathway . Molecular docking analyses have shown that Tuftsin can combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors .

Pharmacokinetics

It is known that tuftsin, the natural peptide from which tuftsin diacetate is derived, is susceptible to degradation by enzymolysis in vivo . This suggests that the bioavailability of Tuftsin Diacetate may be influenced by factors such as metabolism and excretion.

Result of Action

The action of Tuftsin Diacetate leads to several molecular and cellular effects. It has been shown to decrease the proinflammatory environment of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for MS . This suggests that it may have potential therapeutic applications in conditions characterized by inflammation.

Action Environment

The action, efficacy, and stability of Tuftsin Diacetate can be influenced by various environmental factors. For instance, intense proteolysis, to which peptides are susceptible, sharply limits the time interval for the drug to function . Therefore, the physiological environment in which Tuftsin Diacetate is administered can significantly impact its effectiveness.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tuftsin Diacetate interacts with several biomolecules, including the angiotensin-converting enzyme 2 (ACE2) and neuropilin 1 (NRP1), which are key receptors for SARS-CoV-2 entry into host cells . The nature of these interactions involves stable binding structures, as revealed by molecular docking results .

Cellular Effects

Tuftsin Diacetate influences cell function by impairing the binding of the SARS-CoV-2 spike protein to its human ACE2 receptor . This suggests that Tuftsin Diacetate could potentially exert immune-related functions in the treatment of COVID-19 .

Molecular Mechanism

The mechanism of action of Tuftsin Diacetate involves direct binding to ACE2 and NRP1 . This binding effectively prevents the SARS-CoV-2 spike protein from interacting with these receptors, thereby inhibiting viral entry into host cells .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIURIAYCWLLNZ-DZOCJTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72103-53-8 | |

| Record name | Tuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072103538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUFTSIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8XUR55K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

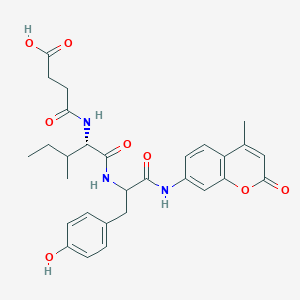

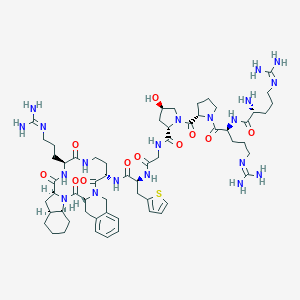

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B549517.png)

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)